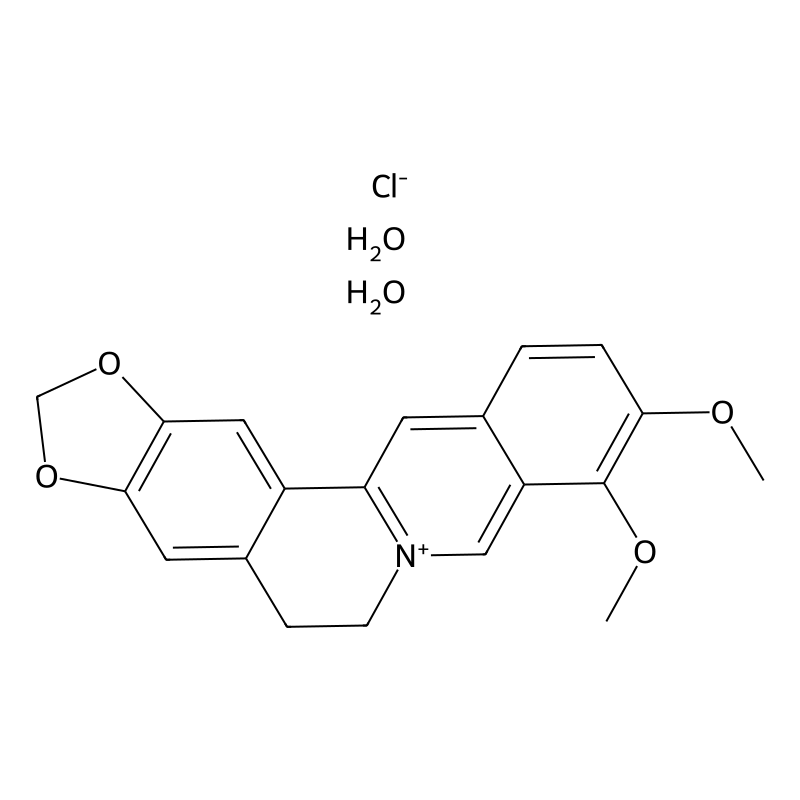

Berberine chloride dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-diabetic Properties

BCD has shown promise in regulating blood sugar levels. Studies suggest it may improve insulin sensitivity and aid in glucose uptake by cells. Some research indicates it might be beneficial as a complementary therapy for type 2 diabetes []. However, more extensive clinical trials are needed to confirm its efficacy and establish optimal dosage for diabetic patients [].

Anti-microbial Effects

BCD exhibits antibacterial properties against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Research suggests it may disrupt bacterial membranes and inhibit their growth []. Due to the rise of antibiotic resistance, BCD is being explored as a potential alternative or complementary treatment for bacterial infections [].

Anti-inflammatory Potential

BCD's anti-inflammatory properties are being investigated in various contexts. Studies suggest it may reduce inflammation by modulating immune cell activity and cytokine production []. Research is ongoing to explore its potential role in managing inflammatory conditions like arthritis, inflammatory bowel disease, and skin conditions [].

Berberine chloride dihydrate is a quaternary ammonium salt derived from the isoquinoline alkaloid berberine, which is primarily isolated from various plants such as Rhizoma Coptidis, European barberry, and Oregon grape. The molecular formula of berberine chloride dihydrate is and it has a molecular weight of approximately 407.845 g/mol . This compound appears as a yellow crystalline powder and is known for its broad spectrum of biological activities, including antimicrobial, antineoplastic (anti-cancer), and hepatoprotective effects .

- Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.

- Oxidation reactions: Berberine can be oxidized to form various products, which may enhance or modify its biological activity.

- Complexation: The compound can form complexes with metal ions, which may influence its solubility and biological effects.

These reactions are significant in both synthetic chemistry and pharmacological applications.

Berberine chloride dihydrate exhibits a range of biological activities:

- Antimicrobial properties: It has been shown to be effective against bacteria, fungi, and parasites. Studies indicate that it can inhibit the growth of various pathogenic microorganisms .

- Anticancer effects: Research has demonstrated that berberine can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has shown cytotoxic effects on melanoma and leukemia cell lines .

- Metabolic effects: Berberine is known to lower blood sugar levels and improve insulin sensitivity, making it beneficial for managing type 2 diabetes .

The synthesis of berberine chloride dihydrate typically involves:

- Extraction from natural sources: Berberine is extracted from plant materials using solvents like ethanol or methanol.

- Chemical modification: The extracted berberine can be converted into its chloride form through reaction with hydrochloric acid or other chlorinating agents.

- Recrystallization: To obtain the dihydrate form, the compound is dissolved in water and allowed to crystallize under controlled conditions.

These methods ensure a high purity of the final product suitable for pharmaceutical applications.

Berberine chloride dihydrate finds applications in various fields:

- Pharmaceuticals: Used as an antimicrobial agent and in treatments for diabetes and hyperlipidemia.

- Dietary supplements: Commonly marketed for weight loss, blood sugar control, and cholesterol management.

- Traditional medicine: Utilized in herbal remedies for gastrointestinal disorders and infections.

Interaction studies involving berberine chloride dihydrate have revealed its potential to interact with various drugs:

- Cytochrome P450 enzymes: Berberine can inhibit certain cytochrome P450 enzymes, affecting the metabolism of co-administered drugs.

- Drug absorption: It may influence the absorption of other medications due to its effects on gut microbiota and intestinal permeability .

These interactions necessitate caution when used alongside other pharmaceuticals.

Berberine chloride dihydrate shares similarities with several compounds but also possesses unique characteristics:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Berberine | C20H18NO4 | Base compound; known for similar biological activities. |

| Berberine hydrochloride | C20H18ClNO4 | Salt form; more soluble than berberine. |

| Palmatine | C21H24NO4 | Similar alkaloid; exhibits antimicrobial properties. |

| Jatrorrhizine | C21H24NO4 | Related alkaloid; used in traditional medicine. |

Uniqueness of Berberine Chloride Dihydrate

Berberine chloride dihydrate is unique due to its enhanced solubility compared to its base form (berberine), which improves its bioavailability and therapeutic efficacy. Additionally, the presence of water molecules in its structure may influence its interaction with biological systems differently than other related compounds.

Extraction Techniques from Natural Sources

The extraction of berberine chloride dihydrate from natural plant sources represents a critical step in the compound's production pipeline. Berberine, a quaternary protoberberine alkaloid with the molecular formula C₂₀H₂₂ClNO₆ and molecular weight of 407.84 g/mol [1] [2], can be isolated from various botanical sources including Berberis aristata, Coptis japonica, and Phellodendron amurense [3] [4].

Acid-Base Extraction Protocols

Acid-base extraction methodologies exploit the chemical properties of berberine as a quaternary ammonium alkaloid, wherein the salt forms are water-soluble and stable in acidic and neutral media, while the base forms are soluble in organic solvents [5]. This fundamental principle enables selective extraction through controlled pH manipulation.

The classical acid-base integrated extraction process demonstrates remarkable efficiency improvements. According to Chinese patent CN1165822A, this methodology increases extraction rates by 25-35% compared to conventional approaches [6]. The protocol involves initial acid extraction using sulfuric acid solutions, followed by alkaline precipitation and subsequent acidic crystallization. The process commences with raw material preparation at 10 mesh particle size, followed by treatment with 0.1-0.5‰ sulfuric acid solution at a solid-liquid mass ratio of 1:8-10 [4].

Optimization studies reveal that sulfuric acid concentration represents a critical parameter. Research conducted on Mahonia bealei extraction established optimal conditions as 0.5% sulfuric acid as extractive solvent, 24% salt for salting out, 25°C soaking temperature, 48-hour soaking time, pH 1.5, and 24-hour precipitation time, achieving recovery rates of 1.45%-1.47% [7].

| Parameter | Optimal Value | Recovery Rate |

|---|---|---|

| Sulfuric acid concentration | 0.5% | 1.45-1.47% |

| Salt concentration | 24% | |

| Soaking temperature | 25°C | |

| Soaking time | 48 hours | |

| pH for precipitation | 1.5 | |

| Precipitation time | 24 hours |

The emulsification-assisted extraction protocol further enhances yield. The process employs emulsification at 2500-3500 revolutions per minute at 25-30°C for 15-30 minutes, followed by plate and frame filter press filtration [4]. Subsequent pH adjustment to 7.0 using calcium hydroxide neutralizes the acidic extract, and final acidification to pH 2-3 with concentrated hydrochloric acid precipitates the berberine chloride product.

Advanced acid-base extraction methodologies incorporate green chemistry principles. Lactic acid-based extraction systems demonstrate superior performance compared to conventional volatile organic solvents. Optimal conditions for lactic acid extraction include 60% (w/w) concentration, liquid-to-solid ratio of 17.25 mL/g, extraction time of 20 minutes, and temperature of 66°C, achieving extraction efficiency of 38.23 ± 0.69 mg/g [8].

Solvent Optimization Strategies

Solvent selection profoundly influences berberine extraction efficiency and product purity. Systematic evaluation of various solvent systems reveals distinct performance characteristics for different extraction applications.

Ethanol-based extraction systems demonstrate consistent performance across multiple plant sources. For Berberis aristata, microwave-assisted extraction using 80% ethanol at 65°C for 8 hours in three cycles at 1:10 ratio yields 20% pure berberine crude extract [9]. Temperature optimization studies indicate that cold extraction methods consistently outperform hot extraction protocols. Shade-dried samples extracted with methanol at -20°C yield 4.6% (w/w) berberine content, significantly higher than the 1.29% (w/w) obtained through hot extraction at 50°C [5].

| Extraction Method | Temperature | Yield (% w/w) | Reference |

|---|---|---|---|

| Methanol cold extraction | -20°C | 4.6 | [5] |

| Methanol hot extraction | 50°C | 1.29 | [5] |

| Ethanol hot extraction | 50°C | Lower than cold | [5] |

Ultrasonic-assisted extraction (UAE) represents a significant advancement in solvent optimization. Comparative studies demonstrate UAE superiority over conventional maceration. For Chromolaena odorata, UAE achieves maximum berberine yield of 2.7228% at 40 minutes, while conventional maceration yields only 0.2193% at 60 minutes [10]. The enhanced performance results from cavitation-induced cell wall rupture, facilitating superior compound release.

Supercritical fluid extraction methodologies offer enhanced selectivity and environmental compatibility. Ultra-high pressure extraction (UPE) optimization reveals optimal conditions of 69.1% ethanol concentration, 31.3 liquid-solid ratio, and 243.3 MPa extraction pressure for 2 minutes, achieving berberine yield of 7.70 mg·g⁻¹ [11]. This yield significantly exceeds conventional methods: reflux extraction (5.35 mg·g⁻¹, 2 hours), ultrasonic extraction (5.61 mg·g⁻¹, 1 hour), and microwave-assisted extraction (6.00 mg·g⁻¹, 15 minutes).

| Extraction Method | Yield (mg·g⁻¹) | Time | Reference |

|---|---|---|---|

| Ultra-high pressure | 7.70 | 2 min | [11] |

| Reflux extraction | 5.35 | 2 h | [11] |

| Ultrasonic extraction | 5.61 | 1 h | [11] |

| Microwave-assisted | 6.00 | 15 min | [11] |

Deep eutectic solvent systems present promising alternatives to traditional organic solvents. Carboxylic acid aqueous solutions, particularly shorter chain length acids, enhance extraction efficiency. The extraction efficiency hierarchy follows: lactic acid > formic acid > acetic acid > tartaric acid > citric acid. Lactic acid demonstrates superior performance compared to conventional solvents: ethanol (27.59 ± 0.14 mg/g), methanol (28.11 ± 0.15 mg/g), acetone (28.89 ± 0.80 mg/g), and water (12.82 ± 0.53 mg/g) [8].

Response surface methodology optimization of lactic acid extraction identifies critical factor interactions. The model demonstrates high reliability (R² = 0.9952) with lactic acid concentration and liquid-solid ratio exhibiting the highest significant effects on extraction yield [8]. The berberine recovery achieves 99.52 ± 0.67% using macroporous resins, confirming the method's industrial viability.

Total Synthesis Approaches

Total synthesis of berberine chloride dihydrate represents a sophisticated approach to compound production, enabling access to the alkaloid through entirely synthetic pathways. These methodologies demonstrate particular importance for pharmaceutical applications requiring consistent quality and supply chain independence.

Hofmann Rearrangement-Based Pathways

The Hofmann rearrangement constitutes a fundamental transformation in berberine total synthesis, enabling the construction of key aminophenyl intermediates essential for the alkaloid framework. This reaction pathway involves the conversion of primary amides to primary amines through treatment with sodium hypohalite solutions under aqueous conditions [12].

In berberine synthesis, the Hofmann rearrangement protocol begins with the preparation of the amide precursor from pyrocatechol derivatives. The key transformation involves the treatment of the amide substrate with sodium hypochlorite solution in the presence of sodium hydroxide. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently undergoes hydrolysis to yield the desired amine product [12].

The synthetic sequence commencing from pyrocatechol achieves an overall yield of 13.6% for berberine chloride formation [13]. The key steps encompass Hofmann rearrangement, chloromethylation, nucleophilic substitution, hydrolysis, decarboxylation, and final cyclization. Each intermediate undergoes thorough characterization using ¹H NMR, ¹³C NMR, and mass spectrometry techniques to confirm structural integrity.

The Hofmann rearrangement conditions require careful optimization to maximize yield and minimize side product formation. The reaction typically proceeds at elevated temperatures under basic conditions, with sodium hypochlorite serving as the primary oxidizing agent. The process involves the conversion of piperyl ethylamine derivatives through the rearrangement mechanism, establishing the requisite nitrogen-containing framework for subsequent cyclization reactions [12].

Advanced methodologies incorporate chiral auxiliary systems to control stereochemical outcomes. The implementation of chiral phosphoric acid-catalyzed transformations enables enantioselective synthesis pathways. These approaches demonstrate particular utility in the preparation of optically active berberine derivatives, though the classical berberine structure lacks defined stereogenic centers due to its quaternary ammonium character [14].

The integration of Hofmann rearrangement protocols with modern synthetic methodologies enables efficient access to complex alkaloid frameworks. The reaction demonstrates broad functional group tolerance and can accommodate various substitution patterns on the aromatic framework. This versatility proves essential for the synthesis of berberine analogs and related protoberberine alkaloids [13].

Cyclization Reaction Mechanisms

Cyclization reactions represent the cornerstone of berberine total synthesis, enabling the construction of the characteristic isoquinolinium core structure. Multiple cyclization strategies demonstrate efficacy for berberine formation, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

The Pictet-Spengler reaction constitutes a primary cyclization methodology for berberine synthesis. This transformation involves the condensation of phenethylamine derivatives with aldehydes under acidic conditions, leading to tetrahydroisoquinoline formation. For berberine synthesis, the reaction between 3,4-methylenedioxy phenethylamine and 2,2-dimethoxyacetaldehyde in the presence of trifluoroacetic acid affords the requisite tetrahydroisoquinoline intermediate in 69% yield [15].

| Reaction Component | Structure/Identity | Yield |

|---|---|---|

| Phenethylamine derivative | 3,4-methylenedioxy phenethylamine | - |

| Aldehyde component | 2,2-dimethoxyacetaldehyde | - |

| Acid catalyst | Trifluoroacetic acid | - |

| Product | Tetrahydroisoquinoline intermediate | 69% |

The subsequent annulation strategy employs reductive amination followed by Friedel-Crafts alkoxyalkylation. Treatment of the tetrahydroisoquinoline intermediate with 2,3-dimethoxybenzaldehyde under reductive conditions provides the tertiary amine intermediate in 79% yield. The critical cyclization proceeds through triflic acid-promoted Friedel-Crafts alkoxyalkylation, presumably forming an intermediate that undergoes E1 elimination of methanol to afford lambertine [15].

The final oxidation step employs iodine in the presence of potassium acetate to convert lambertine to berberine in quantitative yield. This highly efficient four-step synthesis achieves 54% overall yield, demonstrating remarkable efficiency for total synthesis applications [15].

Alternative cyclization methodologies include the Pomeranz-Fritsch reaction, though this approach encounters limitations with secondary amine substrates. The classical Pomeranz-Fritsch protocol involves acid-promoted cyclization of benzalaminoacetal derivatives to form isoquinoline systems [16]. The mechanism proceeds through sequential protonation, alcohol elimination, and aromatization to establish the bicyclic framework.

Enzymatic cyclization represents a bioinspired approach to berberine formation. The flavoprotein Berberine Bridge Enzyme catalyzes the oxidative cyclization of reticuline to scoulerine through a stepwise mechanism involving hydride transfer to the flavin cofactor, followed by phenol deprotonation and nucleophilic cyclization [17]. While this approach demonstrates exquisite regioselectivity, its implementation in synthetic applications requires specialized enzymatic systems.

The berberine biosynthetic pathway provides insights for synthetic methodology development. The natural biosynthesis involves tetrahydroprotoberberine oxidase-catalyzed transformations, followed by methylenedioxy group introduction. In Coptis species, the methylenedioxy group formation occurs at the tetrahydroprotoberberine level through canadine formation, followed by final oxidation to berberine [18].

Chemical oxidation protocols enable berberine formation from canadine precursors. Heating canadine solutions at elevated temperatures (98°C) for extended periods (36 hours) achieves conversion to berberine through oxidative dehydrogenation. This transformation removes four hydrogen atoms, converting the tetrahydroisoquinoline framework to the aromatic isoquinolinium system characteristic of berberine [19].

| Condition | Temperature | Time | Conversion |

|---|---|---|---|

| Mild heating | 55°C | 4 h | 1.90% |

| Elevated heating | 98°C | 4 h | 40.3% |

| Extended heating | 98°C | 36 h | Nearly complete |

Microfluidic synthesis methodologies offer enhanced control over cyclization reactions. Flow synthesis of disubstituted berberines in 3D-printed microfluidic chips demonstrates up to 30% yield improvement compared to batch synthesis. The microfluidic approach enables precise control of reagent mixing, reaction time, and temperature profiles, minimizing degradation pathways that compromise product yield in traditional batch processes [20].

The optimization of cyclization conditions requires careful consideration of reaction parameters including temperature, catalyst concentration, reaction time, and solvent selection. Advanced optimization techniques employ response surface methodology to identify optimal parameter combinations that maximize yield while minimizing side product formation.

Thermodynamic Stability Assessment

Hydrate-Phase Transition Kinetics

Berberine chloride dihydrate exhibits complex hydrate-phase transition kinetics that are characterized by distinct temperature-dependent transformations. The compound demonstrates thermodynamically driven solid-state interconversions that occur at specific temperature ranges [1] [2] [3].

The primary phase transition from tetrahydrate to dihydrate occurs within the temperature range of 30-49°C, representing a rapid dehydration process that is governed by thermodynamic principles [1] [2]. This transition is particularly significant as it involves the controlled release of two water molecules per molecular unit, reducing the hydration state from four water molecules to two water molecules per berberine chloride molecule.

The secondary phase transition involves the conversion from dihydrate to anhydrate form, which takes place at elevated temperatures between 70-87°C [1] [2]. This transition represents the complete dehydration of the compound, resulting in the formation of the anhydrous berberine chloride form.

Remarkably, berberine chloride crystals exhibit instantaneous mechanical responses during phase transitions, including bending, cracking, and jumping phenomena that occur at room temperature [4]. These mechanical responses are manifestations of rapid dehydration processes that lead to complete loss of crystal integrity due to the sudden release of energetically unfavorable water molecule arrangements [4].

The phase transition kinetics demonstrate cooperative behavior, particularly during wet granulation processes where the pharmacopoeial grade berberine chloride dihydrate undergoes thermodynamics-driven transitions to tetrahydrate form at room temperature, followed by reversion to dihydrate form during subsequent drying at 50°C [1] [2]. The rate and extent of hydrate conversion depend largely on the water activity of the surrounding matrix environment.

Table 1: Phase Transition Kinetics Parameters

| Transition Type | Temperature Range | Characteristics | Reference |

|---|---|---|---|

| Tetrahydrate → Dihydrate | 30-49°C | Rapid dehydration, thermodynamics-driven | [4] [1] [2] |

| Dihydrate → Anhydrate | 70-87°C | Complete water loss | [1] [2] |

| Instantaneous Mechanical Response | Room temperature | Bending, cracking, jumping phenomena | [4] |

| Crystal Integrity Loss | Complete upon transition | Loss of crystalline structure | [4] |

| Water Molecule Release | Energetically unfavorable release | Sudden release mechanism | [4] |

| Cooperative Phase Change | Room temperature (wet conditions) | Depends on water activity | [1] [2] |

| Hysteresis Range | 0-95% RH | Large hysteresis in sorption-desorption | [5] |

Thermal Decomposition Pathways

The thermal decomposition pathways of berberine chloride dihydrate follow a well-defined sequence of events that can be characterized through comprehensive thermal analysis techniques. The compound exhibits excellent thermal stability up to specific temperature thresholds before undergoing systematic decomposition [6].

The dehydration process initiates at approximately 30°C and continues until 130°C, representing the temperature interval during which water molecules are progressively released from the crystal lattice [6]. The theoretical water content of berberine chloride dihydrate ranges from 8.8% to 9.1% by weight, which corresponds to the presence of two water molecules per molecular unit [7] [5] [6].

Thermal decomposition of the compound begins at temperatures ranging from 176°C to 181°C, significantly higher than the dehydration temperature range [6]. This substantial temperature gap between dehydration completion and decomposition onset indicates the enhanced thermal stability of the anhydrous form compared to the hydrated forms.

The thermal decomposition process follows a multi-step pathway characterized by the sequential loss of specific molecular fragments. Differential thermogravimetric analysis reveals four distinct peaks corresponding to the elimination of various decomposition products: water (H₂O) at 379K, carbon monoxide (CO) at 421K, additional carbon monoxide at 490K, and water at 514K [8].

The melting point of berberine chloride dihydrate occurs at 204-206°C with simultaneous decomposition, indicating that the compound does not exhibit a distinct melting phase but rather undergoes thermal degradation [9] [10] [11]. This characteristic decomposition behavior is typical of quaternary ammonium alkaloid salts that contain thermally labile functional groups.

Table 2: Thermal Decomposition Parameters

| Property | Value | Reference |

|---|---|---|

| Melting Point | 204-206°C (decomposition) | [9] [10] [11] |

| Molecular Weight | 407.84 g/mol | [12] [9] [10] |

| Molecular Formula | C₂₀H₂₂ClNO₆ | [12] [9] [10] |

| Phase Transition Temperature (Tetrahydrate to Dihydrate) | 30-49°C | [1] [2] [3] |

| Phase Transition Temperature (Dihydrate to Anhydrate) | 70-87°C | [1] [2] [3] |

| Dehydration Start Temperature | 30°C | [6] |

| Dehydration End Temperature | 130°C | [6] |

| Thermal Decomposition Start Temperature | 176-181°C | [6] |

| Water Content (Theoretical) | 8.8-9.1% | [7] [5] [6] |

| Water Loss Range | 30-130°C | [6] |

Solubility Behavior in Diverse Solvent Systems

pH-Dependent Solubility Profiles

Berberine chloride dihydrate exhibits pronounced pH-dependent solubility behavior that significantly influences its dissolution characteristics across different buffer systems. The solubility profile demonstrates remarkable variations that are primarily attributed to ionic interactions and buffer salt effects rather than ionization state changes, as berberine is a permanently charged quaternary ammonium compound [13].

In pure water at 25°C, berberine chloride dihydrate demonstrates a baseline solubility of 5.27 ± 0.29 mM (equivalent to 1.96 ± 0.11 mg/mL) [13]. This aqueous solubility serves as the reference point for evaluating pH-dependent variations and enhancement strategies.

The most significant solubility enhancement occurs in phosphate buffer at pH 7.0, where the compound achieves a solubility of 4.05 ± 0.09 mM at 25°C and 9.69 ± 0.37 mM at 37°C [13]. This represents a substantial improvement compared to other buffer systems, demonstrating the specific interaction between phosphate ions and the berberine chloride molecule.

In contrast, acidic and alkaline buffer systems show dramatically reduced solubility profiles. At pH 1.2 (hydrochloric acid buffer), pH 3.0 and 5.0 (phthalate buffers), and pH 9.0 (borate buffer), the solubility drops to approximately 0.2-0.4 mM, representing nearly a 20-fold decrease compared to phosphate buffer at pH 7.0 [13].

The maximum achieved solubility across all tested conditions was observed at pH 6.8, reaching 2.78 ± 0.01 mg/mL [14]. This pH-dependent solubility pattern suggests that the optimal formulation pH for berberine chloride dihydrate lies within the near-neutral to slightly alkaline range.

Temperature effects demonstrate consistent enhancement across all pH conditions, with solubility increasing by approximately 60% when temperature is elevated from 25°C to 37°C [13]. This temperature dependence can be attributed to the endothermic nature of the dissolution process, where increased thermal energy facilitates bond breaking and molecular solvation.

Table 3: pH-Dependent Solubility Data

| Solvent System | Solubility (mM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Water (25°C) | 5.27 ± 0.29 | 1.96 ± 0.11 | [13] |

| Water (37°C) | 8.50 ± 0.40 | 3.16 ± 0.15 | [13] |

| Phosphate Buffer pH 7.0 (25°C) | 4.05 ± 0.09 | 1.51 ± 0.03 | [13] |

| Phosphate Buffer pH 7.0 (37°C) | 9.69 ± 0.37 | 3.61 ± 0.14 | [13] |

| HCl Buffer pH 1.2 (25°C) | ~0.2-0.4 | ~0.07-0.15 | [13] |

| Phthalate Buffer pH 3.0 (25°C) | ~0.2-0.4 | ~0.07-0.15 | [13] |

| Phthalate Buffer pH 5.0 (25°C) | ~0.2-0.4 | ~0.07-0.15 | [13] |

| Borate Buffer pH 9.0 (25°C) | ~0.2-0.4 | ~0.07-0.15 | [13] |

| Maximum Achieved Solubility | 2.78 ± 0.01 (pH 6.8) | 1.03 ± 0.004 | [14] |

| Water (with 20% HPβCD) | ~18-23 (4.5-fold increase) | ~6.7-8.6 | [13] |

Co-Solvency Enhancement Strategies

Co-solvency enhancement represents a critical approach for improving the solubility and bioavailability of berberine chloride dihydrate through the formation of inclusion complexes and molecular associations with various pharmaceutical excipients. Multiple strategies have been investigated to overcome the inherent solubility limitations of this quaternary ammonium alkaloid.

Cyclodextrin complexation emerges as the most effective enhancement strategy, with hydroxypropyl-β-cyclodextrin demonstrating superior performance compared to other cyclodextrin derivatives [13]. The formation of inclusion complexes with hydroxypropyl-β-cyclodextrin achieves a 4.5-fold solubility enhancement, with the apparent stability constant determined to be 25.7 M⁻¹ and complexation efficiency of 0.134 [13].

The mechanism of cyclodextrin complexation involves the insertion of specific molecular regions of berberine chloride dihydrate into the hydrophobic cavity of the cyclodextrin molecule. Nuclear magnetic resonance spectroscopic studies demonstrate that the methoxy groups and aromatic rings of berberine preferentially interact with the cyclodextrin cavity, forming stable 1:1 inclusion complexes [13] [15].

Randomly methylated-β-cyclodextrin shows moderate enhancement capabilities, achieving approximately 2-fold solubility improvement with a stability constant of 9.1 M⁻¹ and complexation efficiency of 0.048 [13]. The lower performance compared to hydroxypropyl-β-cyclodextrin is attributed to reduced molecular compatibility and weaker host-guest interactions.

Modified cyclodextrin systems, such as serine-modified β-cyclodextrin, demonstrate promising results with stable 1:1 inclusion complex formation and binding energy of -7.87 kcal/mol [16]. These modified systems offer additional benefits including good biocompatibility and enhanced dissolution characteristics.

Surfactant-based enhancement strategies utilizing Kolliphor ELP and Kolliphor RH 40 show concentration-dependent solubility improvements through micelle formation and molecular association mechanisms [17]. The enhancement occurs through the incorporation of berberine chloride molecules into the hydrophobic regions of surfactant micelles, effectively increasing the apparent solubility.

Phosphate buffer enhancement represents a unique solubilization mechanism that achieves approximately 20-fold solubility increase at pH 7.0 compared to other buffer systems [13]. This enhancement is attributed to specific ionic interactions between phosphate ions and the berberine chloride molecule, leading to the formation of more soluble complex species.

Table 4: Co-Solvency Enhancement Strategies

| Enhancement Strategy | Enhancement Factor | Stability Constant (M⁻¹) | Complexation Efficiency | Reference |

|---|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin (HPβCD) | 4.5-fold increase | 25.7 | 0.134 | [13] |

| Randomly Methylated-β-cyclodextrin (RMβCD) | ~2-fold increase | 9.1 | 0.048 | [13] |

| β-cyclodextrin (β-CD) | 1:1 complex formation | 137 (at 20°C) | 4.23×10² L/mol | [15] [18] |

| Serine-modified β-cyclodextrin | Stable 1:1 inclusion | Binding energy: -7.87 kcal/mol | Good biocompatibility | [16] |

| Kolliphor ELP (Surfactant) | Concentration dependent | Variable | Complex formation | [17] |

| Kolliphor RH 40 (Surfactant) | Concentration dependent | Variable | Complex formation | [17] |

| Phosphate Buffer Enhancement | ~20-fold increase at pH 7.0 | N/A | Salt interaction | [13] |

| Temperature Enhancement (25°C to 37°C) | 1.6-fold increase | N/A | Kinetic enhancement | [13] |